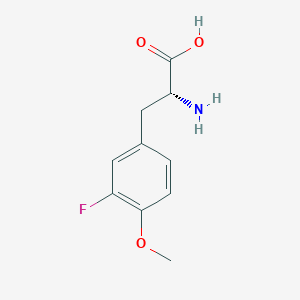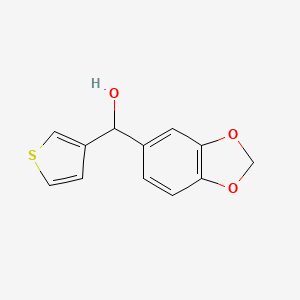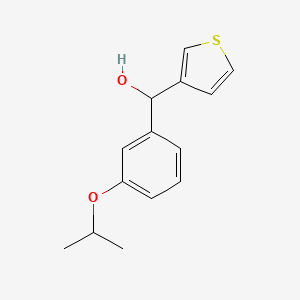
3-iso-Propoxyphenyl-(3-thienyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-iso-Propoxyphenyl-(3-thienyl)methanol is a chemical compound with the molecular formula C₁₄H₁₆O₂S and a molecular weight of 248.3392. This compound is characterized by its unique structure, which includes an iso-propoxy group attached to a phenyl ring, and a thienyl group attached to a methanol moiety. It is a versatile compound used in various scientific research applications, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-iso-Propoxyphenyl-(3-thienyl)methanol typically involves the following steps:
Iso-Propoxylation: The starting material, phenol, undergoes an iso-propoxylation reaction with isopropyl alcohol in the presence of an acid catalyst to form iso-propoxyphenol.
Thiophene Introduction: The iso-propoxyphenol is then reacted with thiophene-3-carbonyl chloride to introduce the thienyl group, resulting in the formation of this compound.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 3-iso-Propoxyphenyl-(3-thienyl)methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or alkane derivatives.
Substitution: Substitution reactions can replace the iso-propoxy group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols, alkanes.
Substitution Products: Derivatives with different functional groups.
Scientific Research Applications
3-iso-Propoxyphenyl-(3-thienyl)methanol is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is used in the study of biological systems and pathways.
Industry: It is used in the production of materials and chemicals with specific properties.
Mechanism of Action
The mechanism by which 3-iso-Propoxyphenyl-(3-thienyl)methanol exerts its effects involves its interaction with molecular targets and pathways. The compound may act as an inhibitor or activator of specific enzymes or receptors, leading to various biological responses. The exact mechanism depends on the context in which the compound is used.
Comparison with Similar Compounds
3-iso-Propoxyphenyl-(3-thienyl)methanol is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Phenol derivatives, thiophene derivatives, methanol derivatives.
Uniqueness: The presence of both the iso-propoxy group and the thienyl group in its structure sets it apart from other compounds, providing unique chemical and biological properties.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
(3-propan-2-yloxyphenyl)-thiophen-3-ylmethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O2S/c1-10(2)16-13-5-3-4-11(8-13)14(15)12-6-7-17-9-12/h3-10,14-15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SECZLUCMTFRCMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C(C2=CSC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
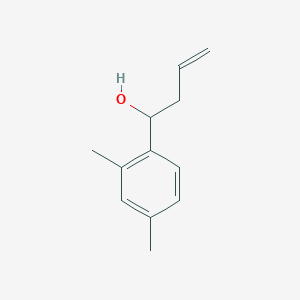
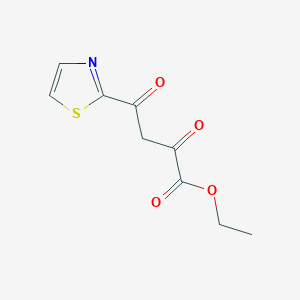
![N-[4-(morpholin-4-ylmethyl)phenyl]formamide](/img/structure/B7939753.png)
![N-[4-(cyanomethyl)phenyl]formamide](/img/structure/B7939761.png)

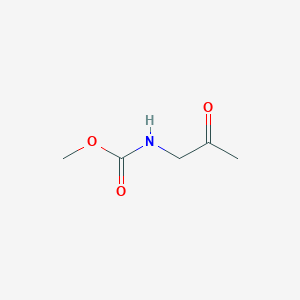
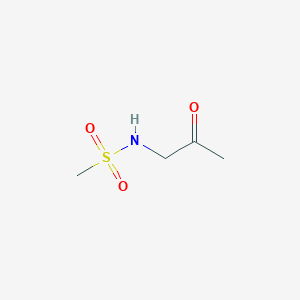
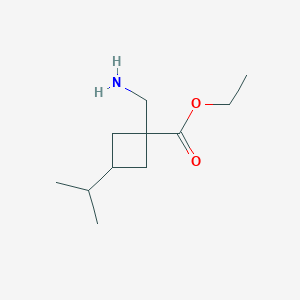
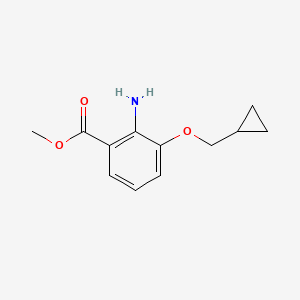
![[Isopropyl-(1-methyl-pyrrolidin-3-yl)-amino]-acetic acid](/img/structure/B7939784.png)
![[Isopropyl-(1-methyl-piperidin-4-yl)-amino]-acetic acid](/img/structure/B7939785.png)
![[Ethyl-(1-methyl-pyrrolidin-3-yl)-amino]-acetic acid](/img/structure/B7939794.png)
